molecular formula C18H26N2 B5855449 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane CAS No. 697230-39-0

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

Cat. No. B5855449
CAS RN: 697230-39-0
M. Wt: 270.4 g/mol
InChI Key: LETPVSSISSFRMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane, also known as JNJ-7925476, is a novel compound that has gained attention in scientific research due to its potential therapeutic effects. This compound belongs to the class of diazatricyclic compounds, which have been shown to have various biological activities.3.1.1~3,7~]decane.

Mechanism of Action

The exact mechanism of action of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane is not fully understood. However, it has been suggested that it may act as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. It has also been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, memory, and mood regulation.
Biochemical and Physiological Effects
Studies have shown that 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has various biochemical and physiological effects. It has been shown to decrease the release of inflammatory mediators such as prostaglandins and cytokines, which are involved in the pathogenesis of various diseases. It has also been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and anxiolytic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane in lab experiments is its potential therapeutic effects. It has been shown to have various biological activities, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability.

Future Directions

There are several future directions for the research on 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane. One of the areas of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as an analgesic and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic effects.

Synthesis Methods

The synthesis of 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been described in the literature. One of the most commonly used methods involves the reaction of 4-ethylbenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate and acetic acid to obtain the intermediate compound. The intermediate compound is then reacted with methylamine and cyclohexanone to yield 2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane.

Scientific Research Applications

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane has been studied for its potential therapeutic effects in various areas of research. It has been shown to have analgesic, anti-inflammatory, and anticonvulsant properties. In addition, it has been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

2-(4-ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2/c1-4-14-5-7-15(8-6-14)16-19-10-17(2)9-18(3,12-19)13-20(16)11-17/h5-8,16H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LETPVSSISSFRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2N3CC4(CC(C3)(CN2C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201164548
Record name 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane

CAS RN

697230-39-0
Record name 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697230-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethylphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201164548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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